Tricalcium silicate

Description

Properties

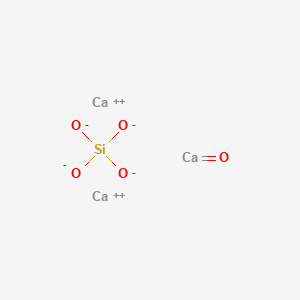

IUPAC Name |

dicalcium;oxocalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.O4Si.O/c;;;1-5(2,3)4;/q;2*+2;-4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAARMUWIRURQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].O=[Ca].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049804 | |

| Record name | Tricalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [HSDB] | |

| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless monoclinic crystals, refractory solid | |

CAS No. |

12168-85-3 | |

| Record name | Tricalcium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium silicon pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricalcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2150 °C | |

| Record name | Tricalcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Tricalcium Silicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricalcium silicate (Ca₃SiO₅), often abbreviated as C₃S in cement chemistry, is the primary and most abundant constituent of Portland cement, typically comprising 50-70% of its mass.[1][2] Its paramount importance lies in its rapid hydration reaction, which is principally responsible for the early strength development of cement and concrete.[1] This technical guide provides a comprehensive overview of the fundamental chemical, physical, and crystalline properties of this compound, detailed experimental protocols for their characterization, and a visualization of its critical hydration pathway.

Chemical Properties

This compound is a calcium silicate with the chemical formula Ca₃SiO₅ or 3CaO·SiO₂.[2] It is a key hydraulic component in cement, meaning it reacts with water to form hardened products.[1]

Hydration Reaction

The most crucial chemical property of this compound is its exothermic hydration reaction.[1] When mixed with water, it undergoes a series of chemical reactions to form two primary products: calcium silicate hydrate (C-S-H) and calcium hydroxide (Ca(OH)₂), also known as portlandite.[3][4] The C-S-H gel is the main binding phase that provides strength and durability to the hydrated cement paste, while calcium hydroxide contributes to maintaining a high pH (around 13), which helps to protect embedded steel reinforcement from corrosion.[4]

The overall balanced chemical reaction can be represented as:

2Ca₃SiO₅ + 7H₂O → 3CaO·2SiO₂·4H₂O (C-S-H) + 3Ca(OH)₂ + heat[5]

The heat of hydration for pure this compound is approximately 120 cal/g.[6]

Physical and Mechanical Properties

The physical and mechanical properties of this compound are critical to its performance in various applications, from construction to dental materials. A summary of these properties is presented in the tables below.

Data Presentation

Table 1: General Physical Properties of this compound

| Property | Value |

| Molar Mass | 228.32 g/mol |

| Density | 3.15 g/cm³ |

| Melting Point | 2150 °C (decomposes) |

| Hardness (Vickers) | ~600-700 VHN |

Table 2: Mechanical and Performance-Related Properties of this compound-Based Cements

| Property | Typical Value Range | Standard Test Method |

| Compressive Strength (28 days) | 50 - 70 MPa | ASTM C109 |

| Setting Time (Initial) | 45 - 180 minutes | ASTM C191 |

| Radiopacity | > 3 mm Al equivalent | ISO 6876 |

| Heat of Hydration | ~500 J/g | Isothermal Calorimetry |

Crystalline Structure and Polymorphism

This compound exhibits a complex crystalline structure and exists in several polymorphic forms depending on the temperature and the presence of impurities.[3] These polymorphs have slightly different crystal structures and reactivity. The main polymorphs are:

-

Triclinic (T1, T2, T3): Stable at lower temperatures. Pure C₃S at room temperature has a triclinic structure.[3]

-

Monoclinic (M1, M2, M3): Stable at intermediate temperatures.[7]

-

Rhombohedral (R): The high-temperature form.[8]

The presence of impurity ions, such as Mg²⁺, Al³⁺, and Fe³⁺, in the crystal lattice of this compound in industrial cement clinker stabilizes the monoclinic and rhombohedral forms at room temperature.[7]

Data Presentation

Table 3: Crystal Lattice Parameters of this compound Polymorphs

| Polymorph | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic (T1) | Triclinic | 12.24 | 7.07 | 25.04 | 90.03 | 90.38 | 89.96 |

| Monoclinic (M1) | Monoclinic | 33.083 | 7.027 | 18.499 | 90 | 94.12 | 90 |

| Rhombohedral (R) | Rhombohedral | 7.135 | 7.135 | 25.586 | 90 | 90 | 120 |

Experimental Protocols

Determination of Setting Time (ASTM C191)

This method determines the time of setting of hydraulic cement paste using the Vicat needle apparatus.[9][10][11][12][13]

Methodology:

-

Paste Preparation: A cement paste is prepared by mixing 650g of cement with a specified amount of water to achieve a normal consistency.[10]

-

Molding: The paste is molded into a conical ring resting on a non-absorptive plate.[12]

-

Initial Penetration: The apparatus is positioned with the 1 mm needle just touching the surface of the paste. The needle is released and allowed to penetrate the paste.

-

Time of Initial Set: Penetration readings are taken every 15 minutes until a penetration of 25 mm or less is obtained. The time elapsed from the initial mixing of water and cement to this point is the initial setting time.[9][11]

-

Time of Final Set: The test is continued, and the final setting time is the time at which the needle no longer leaves a complete circular impression on the paste surface.[9][11]

Determination of Compressive Strength (ASTM C109)

This method determines the compressive strength of hydraulic cement mortars using 50 mm (2-inch) cube specimens.[14][15][16][17][18]

Methodology:

-

Mortar Preparation: A mortar is prepared with a specified water-to-cement ratio and sand-to-cement ratio.[15]

-

Molding: The mortar is placed in 50 mm cube molds in two layers, with each layer being tamped 32 times.[15][17]

-

Curing: The specimens are cured in a moist environment for 24 hours, after which they are demolded and submerged in lime-saturated water until the time of testing.[16]

-

Testing: The cube specimens are placed in a compression testing machine and loaded at a specified rate until failure.[14]

-

Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.[14]

Radiopacity Assessment (ISO 6876)

This standard specifies the test methods for determining the radiopacity of dental materials.

Methodology:

-

Specimen Preparation: A 1 mm thick disc of the set material is prepared.

-

Radiographic Exposure: The specimen is placed on a dental X-ray film or digital sensor alongside an aluminum step-wedge of varying thicknesses.

-

Image Analysis: The radiographic image is developed or processed, and the optical density of the material is compared to that of the aluminum step-wedge.

-

Radiopacity Value: The radiopacity is expressed as the equivalent thickness of aluminum that produces the same optical density. According to the standard, the radiopacity should be at least 3 mm of aluminum equivalent.

X-Ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline phases present in this compound and its hydration products.[19][20][21][22]

Methodology:

-

Sample Preparation: A fine powder of the material is prepared and pressed into a sample holder to create a flat surface.[20]

-

Data Collection: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the diffracted X-rays are detected.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns of known crystalline phases in a database (e.g., the ICDD PDF-2 database) to identify the constituents.[5]

Isothermal Calorimetry

This technique is used to measure the heat flow associated with the hydration of this compound as a function of time.[7][23][24][25][26][27]

Methodology:

-

Sample Preparation: A known mass of this compound and water are mixed, typically outside the calorimeter.[25]

-

Measurement: The mixture is quickly placed into the calorimeter, which is maintained at a constant temperature. The heat flow from the sample is measured relative to an inert reference material.[24]

-

Data Analysis: The heat flow is recorded over time, providing a hydration curve that shows the different stages of the reaction (initial hydrolysis, induction period, acceleration, and deceleration).[26] The total heat of hydration can be determined by integrating the heat flow curve.

Scanning Electron Microscopy (SEM)

SEM is used to observe the microstructure of unhydrated and hydrated this compound.[28][29][30][31][32]

Methodology:

-

Sample Preparation: For hydrated samples, the hydration is stopped at a desired time by solvent exchange (e.g., with isopropanol) and then the sample is dried. The sample is then embedded in epoxy resin and a flat surface is prepared by grinding and polishing.[28][30] For unhydrated powder, it can be mounted on a stub with conductive adhesive.

-

Coating: The prepared surface is coated with a thin layer of a conductive material, such as gold or carbon, to prevent charging under the electron beam.[32]

-

Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The signals from the interaction of the electron beam with the sample (secondary electrons, backscattered electrons) are used to form an image of the microstructure.

Mandatory Visualization

This compound Hydration Pathway

Caption: The multi-stage hydration pathway of this compound.

Experimental Workflow for Characterizing this compound Properties

Caption: A typical experimental workflow for characterizing this compound.

References

- 1. Characterization and hydration kinetics of this compound cement for use as a dental biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. youtube.com [youtube.com]

- 5. Concrete - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. d2zo35mdb530wx.cloudfront.net [d2zo35mdb530wx.cloudfront.net]

- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 9. ASTM C191 — Material Testing Expert [materialtestingexpert.com]

- 10. odot.org [odot.org]

- 11. ASTM C191 - Time of Setting of Hydraulic Cement by Vicat Needle [appliedtesting.com]

- 12. matestlabs.com [matestlabs.com]

- 13. scribd.com [scribd.com]

- 14. testresources.net [testresources.net]

- 15. COMPRESSIVE STRENGTH OF HYDRAULIC CEMENT MORTAR (ASTM-C-109) - CivilBlog.Org [civilblog.org]

- 16. forneyonline.com [forneyonline.com]

- 17. Compressive Strength of Hydraulic Cement Mortars (ASTM C109) - Civil Engineering Forum [civilengineeringforum.me]

- 18. infinitalab.com [infinitalab.com]

- 19. static.tti.tamu.edu [static.tti.tamu.edu]

- 20. onlinepubs.trb.org [onlinepubs.trb.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. cementequipment.org [cementequipment.org]

- 23. Hydration kinetics of this compound by calorimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. lucris.lub.lu.se [lucris.lub.lu.se]

- 26. tainstruments.com [tainstruments.com]

- 27. tainstruments.com [tainstruments.com]

- 28. tsapps.nist.gov [tsapps.nist.gov]

- 29. nist.gov [nist.gov]

- 30. Specimen Preparation | Concrete Microscopy Library - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 31. Chapter 14. Sample Preparation for and Examination With The Scanning Electron Microscope - Petrographic Methods of Examining Hardened Concrete: A Petrographic Manual, July 2006 - FHWA-HRT-04-150 [fhwa.dot.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Tricalcium Silicate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of tricalcium silicate (Ca₃SiO₅), the major constituent of Portland cement, often referred to as alite. Understanding its complex crystal structure is paramount for controlling the hydration kinetics and, consequently, the material's properties. This document details the polymorphic forms of this compound, the experimental protocols for their characterization using X-ray diffraction (XRD), and the application of Rietveld refinement for quantitative phase analysis.

Polymorphism of this compound

This compound is known to exist in seven different polymorphic forms, the stability of which is dependent on temperature and the presence of impurity ions. These polymorphs are categorized into three triclinic (T1, T2, T3), three monoclinic (M1, M2, M3), and one rhombohedral (R) crystal system.[1][2] The monoclinic M1 and M3 forms are most commonly found in industrial clinkers.[1]

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| T1 | Triclinic | P-1 | 11.740 | 13.769 | 14.329 | 104.864 | 90.127 | 94.387 | ~2237 |

| T2 | Triclinic | P-1 | - | - | - | - | - | - | - |

| T3 | Triclinic | P-1 | - | - | - | - | - | - | - |

| M1 | Monoclinic | Cm | ~33.08 | ~7.03 | ~18.50 | 90 | ~94.1 | 90 | ~4280 |

| M2 | Monoclinic | P2₁/m | - | - | - | - | - | - | - |

| M3 | Monoclinic | Cm | ~12.23 | ~7.15 | ~9.29 | 90 | ~116.0 | 90 | ~728 |

| R | Rhombohedral | R3m | ~7.0 | ~7.0 | ~25.0 | 90 | 90 | 120 | ~1069 |

Note: The crystallographic data for some polymorphs, particularly T2, T3, and M2, are not as well-defined or consistently reported in the literature as for T1, M1, M3, and R. The values presented are approximate and can vary with impurity content and temperature. Data synthesized from multiple sources.[3][4]

Experimental Protocols for Crystal Structure Analysis

The primary technique for the crystal structure analysis of this compound is X-ray powder diffraction (XRD). Accurate and reproducible data are essential for the subsequent Rietveld refinement.

Proper sample preparation is critical to obtain high-quality diffraction data and minimize effects like preferred orientation.

-

Grinding: The this compound sample, whether a pure synthesized phase or a component of cement clinker, should be ground to a fine powder. This is typically achieved using a mortar and pestle or a micronizing mill. The goal is to obtain a particle size of less than 10 µm to ensure good crystallite statistics.

-

Homogenization: The ground powder should be thoroughly homogenized to ensure a uniform distribution of all phases.

-

Sample Mounting: The powder is typically back-loaded into a sample holder to minimize preferred orientation of the crystallites. The surface of the sample should be flat and level with the surface of the sample holder.

The following are typical parameters for collecting XRD data for Rietveld analysis of this compound:

-

Instrument: A high-resolution powder diffractometer equipped with a Bragg-Brentano geometry is commonly used.

-

X-ray Source: Copper (Cu) Kα radiation (λ ≈ 1.54 Å) is the most common source. A monochromator or a Kβ filter is used to remove Cu Kβ radiation.[5][6]

-

Voltage and Current: The X-ray tube is typically operated at 40 kV and 40 mA.[6][7]

-

Scan Range (2θ): A wide angular range is scanned to collect a sufficient number of reflections for the refinement. A typical range is from 10° to 90° 2θ.[6][7]

-

Step Size and Dwell Time: A small step size (e.g., 0.02° 2θ) and a sufficiently long dwell time per step (e.g., 1-10 seconds) are necessary to obtain good counting statistics and well-defined peak profiles.[1]

-

Sample Rotation: Spinning the sample during data collection can help to further reduce the effects of preferred orientation.

Rietveld Refinement of this compound

The Rietveld method is a powerful technique for refining crystal structure parameters and performing quantitative phase analysis from powder diffraction data.[8] It involves fitting a calculated diffraction pattern to the experimental data by minimizing the difference between the two through a least-squares approach.

The following diagram illustrates the general workflow for the Rietveld refinement of this compound.

Caption: A flowchart of the Rietveld refinement process.

-

Initial Setup:

-

Load the collected XRD data into the Rietveld software (e.g., GSAS, FullProf, TOPAS).

-

Define the background using a suitable function (e.g., a polynomial function).

-

-

Phase Identification and Initial Model Selection:

-

Identify the phases present in the sample by comparing the experimental pattern with databases (e.g., ICDD PDF).

-

For this compound, it is crucial to select the correct initial structural model for the polymorph present. The presence of M1 or M3 can often be visually identified by examining specific angular windows in the XRD pattern, for example, around 32-33° and 51-52° 2θ for Cu Kα radiation.[9]

-

-

Refinement of Global Parameters:

-

Refine the scale factor.

-

Refine the unit cell parameters.

-

-

Refinement of Profile Parameters:

-

Refine the parameters that describe the peak shape (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function). This accounts for both instrumental and sample-related peak broadening.

-

Refine the asymmetry parameters, especially for data collected at low 2θ angles.

-

-

Refinement of Structural Parameters:

-

Refine the atomic coordinates.

-

Refine the isotropic thermal displacement parameters (B-factors).

-

-

Assessment of the Refinement Quality:

-

Monitor the goodness-of-fit indicators, such as the weighted profile R-factor (Rwp) and the goodness of fit (GOF or χ²). A good refinement will have low R-values and a GOF close to 1.

-

Visually inspect the difference plot (observed - calculated pattern) to ensure there are no systematic errors.

-

-

Quantitative Phase Analysis:

-

Once a stable and reliable refinement is achieved for all phases present, the software can calculate the weight fraction of each phase based on the refined scale factors and the crystal structure of each phase.

-

Polymorphic Transformations and their Significance

The different polymorphs of this compound exhibit different reactivities, which can impact the hydration of cement and the development of its mechanical properties. The transformation between these polymorphs is a function of temperature.

Caption: Phase transformations of this compound with temperature.

Understanding these transformations is crucial for controlling the clinkering process to produce cement with the desired polymorph of alite and, consequently, predictable performance.

This guide provides a foundational understanding of the techniques used to analyze the crystal structure of this compound. For more detailed information, researchers are encouraged to consult specialized literature on cement chemistry and crystallography.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystallography Open Database: Information card for entry 9014362 [crystallography.net]

- 4. mp-641754: Ca3SiO5 (triclinic, P-1, 2) [legacy.materialsproject.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials -Journal of dental hygiene science | Korea Science [koreascience.kr]

- 7. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

tricalcium silicate phase diagram interpretation

An In-depth Technical Guide to the Tricalcium Silicate Phase Diagram

Introduction

This compound (Ca₃SiO₅), often referred to as C₃S in cement chemistry notation, is the primary constituent of Portland cement clinker, where it is known as alite. Alite, a solid solution of C₃S with minor amounts of impurities, can constitute 50% to 70% of the clinker by weight[1][2]. The hydration of this compound is the main driver for the strength development in Portland cement concrete. Understanding its phase transformations and stability is crucial for controlling the properties and performance of cement. This guide provides a detailed interpretation of the phase relationships of this compound, including its complex polymorphism and the experimental methods used for its characterization.

Polymorphism of this compound

Pure this compound is known to exhibit a complex polymorphism, existing in seven different crystal structures depending on the temperature[1][2][3]. These polymorphs include three triclinic forms (T1, T2, T3), three monoclinic forms (M1, M2, M3), and one high-temperature rhombohedral form (R)[1][3]. The transitions between these forms are displacive, involving small structural changes, and the transformation enthalpies are minute[3].

In industrial Portland cement, impurities such as magnesium, aluminum, iron, and sulfates become incorporated into the C₃S crystal structure, forming alite[1][4]. These impurities can stabilize certain polymorphs at room temperature that would otherwise only be stable at elevated temperatures. For instance, magnesium is known to stabilize the M3 polymorph, while sulfates can stabilize the M1 form[1][2]. The specific polymorph of alite present in a cement clinker can influence its hydraulic reactivity[1][4].

Phase Transformation Data

The following table summarizes the polymorphic transitions of pure this compound as a function of temperature. It is important to note that the exact transition temperatures can vary slightly in the literature.

| Transformation | Temperature (°C) |

| T1 ↔ T2 | 600 |

| T2 ↔ T3 | 920 |

| T3 ↔ M1 | 980 |

| M1 ↔ M2 | 990 |

| M2 ↔ R | 1050 |

| Data sourced from reference[3]. |

This compound in the CaO-SiO₂ System

This compound is a key compound in the binary CaO-SiO₂ phase diagram. Within this system, C₃S is not stable at all temperatures. It forms from CaO and dicalcium silicate (C₂S) at 1250°C and decomposes back into these phases below this temperature. At high temperatures, C₃S melts incongruently, meaning it decomposes into a solid phase (CaO) and a liquid phase.

| Reaction | Temperature (°C) | Composition (wt% CaO) |

| C₃S Decomposition | < 1250 | 73.6 |

| C₃S Incongruent Melting | 2070 | 73.6 |

| Data sourced from reference[5]. |

Visualization of C₃S Polymorphic Transformations

The following diagram illustrates the sequence of phase transitions for pure this compound upon heating.

Caption: Polymorphic transformation sequence of pure this compound with increasing temperature.

Experimental Protocols for Phase Diagram Determination

The determination of phase equilibria in ceramic systems like CaO-SiO₂ requires specialized high-temperature experimental techniques. The most common and reliable method is the equilibration and quenching technique, followed by microstructural and compositional analysis[6][7].

Equilibration and Quenching Method

This technique is designed to "freeze" the high-temperature phase assemblage for room temperature analysis[7].

1. Sample Preparation:

-

Starting materials are high-purity oxides, such as CaO (from CaCO₃) and SiO₂[6][8].

-

Powders are precisely weighed to achieve the desired bulk composition, thoroughly mixed, and pelletized.

-

For studies involving solid-liquid equilibrium, a two-pellet approach may be used: one pellet of the saturating solid phase and another of the mixture composition to ensure equilibrium is reached[8].

2. High-Temperature Equilibration:

-

The sample pellet is suspended in a platinum wire or foil within a vertical tube furnace capable of precise temperature control[6].

-

The furnace atmosphere is controlled; for the CaO-SiO₂ system, this is typically done in air.

-

The sample is held at the target temperature for a sufficient duration to allow it to reach thermodynamic equilibrium. The required time depends on the temperature and composition and must be determined experimentally by analyzing samples held for different times[7].

3. Rapid Quenching:

-

After equilibration, the sample is dropped rapidly from the hot zone of the furnace into a quenching medium, such as water, mercury, or a chilled metal plate[6].

-

The goal is to cool the sample at a rate high enough to prevent any phase transformations or compositional changes during cooling. The liquid phase present at high temperature solidifies into a glass.

4. Sample Analysis:

-

The quenched sample is mounted in epoxy resin, sectioned, and polished to a mirror finish for microanalysis[6][7].

-

Scanning Electron Microscopy (SEM): Used to observe the microstructure of the quenched sample. The different phases (crystalline solids and glass) can be distinguished by their morphology and contrast in backscattered electron images.

-

Electron Probe X-ray Microanalysis (EPMA): This is the key analytical tool for determining the precise chemical composition of each phase present in the microstructure[6][7]. By analyzing the composition of the solid phases and the quenched liquid (glass), the phase boundaries of the diagram are determined.

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the sample, confirming their structure and helping to identify the specific polymorphs[6][9].

Thermal Analysis Techniques

-

Differential Thermal Analysis (DTA): This technique is used to detect the temperatures of phase transitions[3]. The sample is heated alongside a stable reference material, and the temperature difference between them is monitored. Endothermic or exothermic events, such as melting or polymorphic transformations, are recorded as peaks in the DTA curve, precisely indicating the transition temperature.

By combining the results from numerous samples of different compositions equilibrated at various temperatures, a complete and accurate phase diagram can be constructed.

References

- 1. Polymorphism of this compound in Portland cement: A fast visual identification of structure and superstructure | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Polymorphism of this compound in Portland cement: A fast visual identification of structure and superstructure | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Polymorphism of this compound in Portland cement: A fast visual identification of structure and superstructure (2003) | M. Courtial | 76 Citations [scispace.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 9. researchgate.net [researchgate.net]

early stage hydration mechanism of tricalcium silicate

An in-depth technical guide on the reveals a complex process vital for researchers, scientists, and drug development professionals. This guide outlines the core chemical reactions, experimental procedures to analyze them, and the signaling pathways involved.

The early hydration of tricalcium silicate (C₃S), the main component of Portland cement, is a critical process that dictates the material's setting and strength development. This process begins with the dissolution of C₃S, leading to an increase in calcium and silicate ions in the solution. This is followed by an induction period with a reduced reaction rate, and then an acceleratory period where the main hydration products, calcium-silicate-hydrate (C-S-H) and calcium hydroxide (portlandite), nucleate and grow.

Core Mechanisms: Dissolution, Nucleation, and Growth

The hydration process is initiated by the dissolution of this compound upon contact with water. This dissolution leads to a rapid increase in the concentration of calcium (Ca²⁺) and silicate (Si(OH)₄) ions in the surrounding solution. Following this initial burst, the reaction rate slows down, entering what is known as the induction period. The exact cause of this dormant stage is still debated, with theories suggesting the formation of a temporary barrier on the C₃S surface.

The end of the induction period is marked by the onset of the acceleratory phase, where the nucleation and growth of the primary hydration products occur.[1] These products are:

-

Calcium-Silicate-Hydrate (C-S-H): A gel-like, poorly crystalline material that is the main binding agent in hydrated cement.[2][3]

-

Calcium Hydroxide (Portlandite): A crystalline product that precipitates as hexagonal plates.[4]

The growth of these products consumes the dissolved ions, which in turn drives further dissolution of the this compound, creating a self-sustaining reaction cycle.

Quantitative Analysis of Early Stage Hydration

The kinetics of this compound hydration can be monitored by measuring the heat evolution over time using isothermal calorimetry.[5] The typical heat evolution curve shows an initial peak corresponding to the initial dissolution, followed by the induction period with low heat release, and then a major peak indicating the acceleratory period of C-S-H and portlandite formation.[1][5]

Table 1: Key Parameters of this compound Hydration at 25°C

| Parameter | Value | Reference |

| Initial Dissolution Peak | < 15 minutes | [1] |

| Induction Period Duration | 15 minutes - 2 hours | [1] |

| Acceleratory Period | 2 - 10 hours | [1] |

| Deceleration Period | > 10 hours | [1] |

The degree of hydration can be quantified using techniques like thermogravimetric analysis (TGA), which measures the weight loss associated with the chemically bound water in the hydration products.[5] A typical cement paste can reach about 80% hydration in 28 days.[5]

Experimental Protocols for Studying Hydration Mechanisms

A variety of experimental techniques are employed to investigate the different aspects of this compound hydration.

Table 2: Experimental Methodologies

| Technique | Purpose | Experimental Details | Reference |

| Isothermal Calorimetry | To measure the heat of hydration and determine the reaction kinetics. | A known mass of cement is mixed with water and placed in a calorimeter maintained at a constant temperature. The heat flow from the sample is measured over time. | [6][7][8] |

| X-Ray Diffraction (XRD) | To identify and quantify the crystalline phases present in the hydrating cement. | Samples are taken at different hydration times, the hydration is stopped (e.g., with isopropanol), and the powdered sample is analyzed using an X-ray diffractometer. | [9][10][11] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and microstructure of the hydration products. | Hydrated samples are fractured or polished, coated with a conductive material, and imaged in a scanning electron microscope. | [12][13][14] |

| Transmission Electron Microscopy (TEM) | To observe the nanoscale features of the hydration products, such as C-S-H gel. | Thin sections of the hydrated paste are prepared and observed in a transmission electron microscope. | [15][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the local chemical environment of silicon atoms and the degree of silicate polymerization in C-S-H. | Solid-state NMR is performed on hydrated samples, often using ²⁹Si enrichment to enhance the signal. | [17][18][19][20][21] |

Visualizing the Hydration Pathway and Experimental Workflow

The complex processes of this compound hydration can be better understood through visual diagrams.

Caption: Early stage hydration mechanism of this compound.

Caption: Typical experimental workflow for studying C₃S hydration.

References

- 1. Understanding silicate hydration from quantitative analyses of hydrating tricalcium silicates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of the Reactant Compounds & Hydration Products of Cement [codeconcrete.com]

- 3. Hydration Products of Cement | Chemical Reaction | Significance [prodyogi.com]

- 4. onlinepubs.trb.org [onlinepubs.trb.org]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization and hydration kinetics of this compound cement for use as a dental biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. seismo.berkeley.edu [seismo.berkeley.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Understanding silicate hydration from quantitative analyses of hydrating tricalcium silicates [ouci.dntb.gov.ua]

- 20. Understanding silicate hydration from quantitative analyses of hydrating tricalcium silicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High temperature hydration of this compound, the major component of Portland cement: a silicon-29 NMR contribution [inis.iaea.org]

An In-depth Technical Guide to Tricalcium Silicate: Properties, Experimental Analysis, and Biomedical Applications

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of tricalcium silicate, a bioactive ceramic with significant applications in dental and medical fields. Aimed at researchers, scientists, and drug development professionals, this document details the material's fundamental chemical and physical properties, standardized experimental protocols for its evaluation, its role in cellular signaling, and its emerging use as a drug delivery vehicle.

Core Chemical Identity:

-

Chemical Name: this compound

-

CAS Number: 12168-85-3

Physicochemical Properties of this compound-Based Cements

This compound is the primary hydraulic component in Portland cement and various biomedical cements, such as Mineral Trioxide Aggregate (MTA).[4] Its reaction with water, known as hydration, forms a calcium silicate hydrate (C-S-H) gel and calcium hydroxide, which are responsible for the material's setting and its bioactive properties.[5] The physical properties of this compound-based cements are critical to their clinical success and are evaluated using standardized tests.

| Property | Typical Values | ISO 6876/ADA 57 Requirement | Significance |

| Setting Time (minutes) | 20 - 175 | ≤ 30 min (for some applications) | Determines the clinical window for manipulation and placement. Can be influenced by additives like calcium chloride.[6] |

| Compressive Strength (MPa) | 30 - 70 (at 7 days) | > 50 MPa (ISO 9917) | Indicates the material's ability to withstand mechanical stresses after setting. |

| Radiopacity (mm Al) | > 3 | ≥ 3 mm Al | Allows the material to be distinguished from anatomical structures on radiographs. |

| Flow (mm) | 14 - 25 | ≥ 17 mm | Describes the ability of the cement to penetrate into small irregularities of a root canal.[7] |

| Film Thickness (µm) | < 50 | Not specified for all uses | Important for applications where a thin layer of cement is required. |

| Solubility (%) | < 3 | < 3% | Low solubility is crucial to maintain the integrity of the seal over time.[8] |

| pH | 10 - 12.5 | Not specified | The high alkaline pH contributes to the material's antimicrobial properties.[2][3][4] |

| Calcium Ion Release | Varies | Not specified | Essential for the material's bioactivity, promoting tissue mineralization and repair.[1][2][3][4] |

Experimental Protocols

The evaluation of this compound-based cements is governed by international standards to ensure reproducibility and comparability of data. The following are detailed methodologies for key experiments.

Determination of Setting Time (ISO 6876:2012)

This test determines the time required for the cement to harden.

-

Apparatus: A Gilmore-type indenter with a mass of 100.0 ± 0.5 g and a flat end with a diameter of 2.0 ± 0.1 mm. A cabinet capable of maintaining a temperature of 37 ± 1 °C and at least 95% relative humidity.

-

Procedure:

-

Mix the cement according to the manufacturer's instructions.

-

Place the mixed cement into a mold on a glass slab to form a specimen.

-

Transfer the assembly to the temperature and humidity-controlled cabinet.

-

As the setting time stated by the manufacturer approaches, carefully lower the Gilmore-type indenter vertically onto the horizontal surface of the cement.

-

If an indentation is visible, raise the needle, clean the tip, and lower it to a new position on the surface.

-

Repeat this process at regular intervals until an indentation is no longer visible.

-

The setting time is recorded as the time elapsed from the end of mixing to the point when the indenter no longer leaves a visible mark.[7]

-

Measurement of Compressive Strength

This test evaluates the mechanical strength of the set cement.

-

Apparatus: A universal testing machine, cylindrical molds (e.g., 150mm x 150mm cubes).[9]

-

Procedure:

-

Prepare the cement and cast it into the molds.[9]

-

Cure the specimens in a humid environment (e.g., 37 °C and 95% humidity) for a specified period (e.g., 24 hours or 7 days).[6]

-

Remove the specimens from the molds and place them in the universal testing machine.[9]

-

Apply a compressive load at a constant rate (e.g., 140 kg/cm ² per minute) until the specimen fails.[10]

-

The compressive strength is calculated by dividing the maximum load applied by the cross-sectional area of the specimen.[10][11]

-

Role in Cellular Signaling and Biocompatibility

This compound exhibits excellent biocompatibility and bioactivity, actively promoting tissue regeneration. This is attributed to its ability to influence cellular signaling pathways, particularly in osteoblasts and dental pulp stem cells.

Osteogenic Differentiation and the Wnt/β-catenin Signaling Pathway

This compound has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, a critical process in bone healing. One of the key mechanisms involved is the activation of the Wnt/β-catenin signaling pathway.

Upon interaction with cells, this compound releases calcium ions and creates an alkaline environment. This stimulates the Wnt signaling pathway, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it activates the transcription of genes involved in osteoblast differentiation, such as Runx2 and Osterix. This ultimately leads to the expression of bone matrix proteins like osteopontin and osteocalcin, and subsequent mineralization.

Caption: Wnt/β-catenin signaling pathway activation by this compound.

Applications in Drug Delivery

The inherent biocompatibility, bioactivity, and porous nature of hydrated this compound make it a promising candidate for controlled drug delivery systems.[12][13] Its ability to create a local alkaline environment can also be leveraged for pH-responsive drug release.

Antibiotic Release for Localized Infection Control

This compound-based cements can be loaded with antibiotics to provide localized and sustained release at the site of implantation, which is particularly beneficial in treating and preventing infections in dental and orthopedic applications.

One study investigated the release of Amoxicillin (AMX) from a composite dental cement containing tricalcium and dicalcium silicate. The results demonstrated that the cement could provide a sustained release of the antibiotic. The release rate was found to be slower in phosphate-buffered saline (PBS) compared to deionized water, which was attributed to the formation of a hydroxyapatite layer on the cement surface in PBS.[14][15][16] Agar diffusion tests confirmed that the amoxicillin-loaded cement exhibited a significantly larger inhibition zone against bacteria compared to the cement without the antibiotic.[14][15][16]

Delivery of Growth Factors for Enhanced Bone Regeneration

Beyond antibiotics, this compound-based materials are being explored for the delivery of growth factors, such as Bone Morphogenetic Proteins (BMPs), to further enhance bone repair and regeneration.[17] The porous structure of the set cement can serve as a reservoir for these therapeutic proteins, releasing them over time to stimulate cellular activity and tissue growth.

Caption: Workflow for analyzing drug release from this compound cements.

Conclusion

This compound is a versatile biomaterial with a well-established role in dentistry and promising applications in orthopedics and drug delivery. Its favorable physicochemical properties, coupled with its proven biocompatibility and bioactivity, make it a subject of ongoing research and development. This guide provides a foundational understanding of its key characteristics and the methodologies used for its evaluation, serving as a valuable resource for scientists and clinicians working to advance the field of biomedical materials.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. This compound-based cements: properties and modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Concrete - Wikipedia [en.wikipedia.org]

- 6. Methodologies for measuring the setting times of mineral trioxide aggregate and Portland cement products used in dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. Physicochemical Properties and Antibiofilm Activity of this compound Cement and its Association with Cetrimide [redalyc.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ready-to-Use Flowable Hydraulic this compound-Based Dental Cement Paste with Antibiotic Releasing Capacity | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. delivery-of-growth-factors-to-enhance-bone-repair - Ask this paper | Bohrium [bohrium.com]

Synthesis of Pure Tricalcium Silicate for Laboratory Applications: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of pure tricalcium silicate (Ca₃SiO₅ or C₃S) for laboratory use. This compound is a critical component in various research and development applications, including bioactive materials, dental cements, and bone regeneration scaffolds. Ensuring the purity of synthesized C₃S is paramount for obtaining reliable and reproducible experimental results. This document details two primary synthesis routes: the high-temperature solid-state reaction method and the lower-temperature sol-gel process, including a variation known as the Pechini method.

Solid-State Synthesis of this compound

The solid-state reaction method is a traditional and widely used approach for synthesizing crystalline this compound. It involves the direct reaction of calcium and silicon precursors at elevated temperatures.

Experimental Protocol

The following protocol outlines the key steps for the solid-state synthesis of pure triclinic this compound[1]:

-

Precursor Preparation: High-purity quartz (SiO₂) powder and calcium carbonate (CaCO₃) are used as the silicon and calcium precursors, respectively. The precursors are mixed in a stoichiometric molar ratio of 1:3 (SiO₂:CaCO₃)[1].

-

Homogenization: The powder mixture is homogenized in water to ensure intimate mixing of the reactants.

-

Drying: The resulting slurry is dried at 100°C to remove all water content.

-

Pelletization: The dried powder is pressed into pellets with a diameter of approximately 3.5 cm to improve contact between the reacting particles during sintering[1].

-

Sintering: The pellets are placed in a high-temperature furnace and heated to 1650°C for 5 hours[1]. This high temperature is necessary to drive the reaction to completion and form the desired C₃S phase.

-

Cooling: After sintering, the pellets are rapidly cooled to preserve the high-temperature triclinic polymorph of C₃S.

-

Purity Check and Re-sintering: The purity of the synthesized C₃S is checked for the presence of unreacted free lime (CaO) using techniques such as X-ray diffraction (XRD). The sintering procedure is repeated until no free lime is detected[1].

-

Grinding and Milling: The sintered pellets, which consist of agglomerated C₃S crystals, are mechanically ground for approximately 45 minutes, followed by ball milling for 12 hours to obtain a fine powder with a narrow particle size distribution[1].

Use of Mineralizers

To reduce the high sintering temperatures required for the solid-state synthesis of C₃S, mineralizers such as calcium fluoride (CaF₂) and calcium sulfate (CaSO₄) can be incorporated into the initial mixture. The use of these mineralizers can lower the required reaction temperature to a range of 1350°C to 1450°C, resulting in a high purity of C₃S[2].

Experimental Workflow for Solid-State Synthesis

References

Unveiling the Complexity: An In-depth Technical Guide to the Polymorphism of Tricalcium Silicate

For Researchers, Scientists, and Drug Development Professionals

Tricalcium silicate (Ca₃SiO₅), a key component of Portland cement, is gaining significant attention in the biomedical field for its bioactive and biocompatible properties. Its potential as a drug delivery vehicle and a scaffold for tissue regeneration is intrinsically linked to its complex polymorphic nature. Understanding the different crystal structures of this compound, their stability, and their dissolution characteristics is paramount for harnessing its full potential in pharmaceutical and medical applications. This technical guide provides a comprehensive overview of the polymorphism of this compound, detailing its various forms, the experimental methods used for their characterization, and the implications for drug development.

The Polymorphic Landscape of this compound

This compound can exist in at least seven different crystalline forms, known as polymorphs, each with a distinct crystal structure and stability range that is dependent on temperature. These polymorphs are broadly categorized into three crystal systems: triclinic (T), monoclinic (M), and rhombohedral (R). The transitions between these forms are often reversible and can be influenced by the presence of impurity ions, which can stabilize certain polymorphs at lower temperatures.[1][2]

The sequence of polymorphic transformations with increasing temperature is generally as follows:

T1 ↔ T2 ↔ T3 ↔ M1 ↔ M2 ↔ M3 ↔ R

The M3 polymorph is not typically found in pure this compound but can be stabilized by impurities.[3] In industrial applications like cement, the M1 and M3 forms are often found at room temperature due to the presence of sulfate and magnesium impurities, respectively.[3]

Quantitative Data on this compound Polymorphs

The following table summarizes the key crystallographic data for the various polymorphs of this compound. It is important to note that the exact lattice parameters can vary slightly depending on the presence of stabilizing ions.

| Polymorph | Crystal System | Space Group | Transition Temperature (°C) |

| T1 | Triclinic | P1 or P-1 | < 600 |

| T2 | Triclinic | P1 or P-1 | 600 - 920 |

| T3 | Triclinic | P1 or P-1 | 920 - 980 |

| M1 | Monoclinic | Cm or Pc | 980 - 990 |

| M2 | Monoclinic | Cm or Pc | 990 - 1050 |

| M3 | Monoclinic | Cm or Pc | (stabilized by impurities) |

| R | Rhombohedral | R3m | > 1050 |

Experimental Protocols for Characterizing Polymorphism

The identification and characterization of this compound polymorphs rely on a suite of analytical techniques capable of detecting subtle changes in crystal structure and thermal behavior.

High-Temperature X-Ray Diffraction (HT-XRD)

HT-XRD is a primary tool for studying the temperature-dependent phase transitions of this compound. It allows for the in-situ analysis of the crystal structure as the material is heated and cooled.

Detailed Methodology:

-

Sample Preparation: A small amount of the this compound powder is placed in a high-temperature sample holder, typically made of platinum or alumina. The surface of the powder should be flat and level with the holder's surface.[4]

-

Instrument Setup: The experiment is performed using a diffractometer equipped with a high-temperature chamber. The X-ray source is typically a Cu Kα radiation source.

-

Data Collection Parameters:

-

2θ Range: 10° to 90°

-

Scan Speed: 1.2° per minute

-

Operating Conditions: 40 kV and 40 mA[4]

-

Temperature Program: The sample is heated at a controlled rate, with diffraction patterns collected at specific temperature intervals. For example, a heating rate of 10°C/min can be used, with data collection occurring at every 50°C increment. Dwell times at each temperature step can be incorporated to ensure thermal equilibrium.[5]

-

-

Data Analysis: The resulting diffraction patterns are analyzed to identify the crystalline phases present at each temperature. Rietveld refinement can be employed to obtain detailed structural information, including lattice parameters and phase quantification.[6][7][8]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the polymorphic transitions. The enthalpy changes (endothermic or exothermic peaks) provide information about the transition temperatures and the energy differences between the polymorphs.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in a crucible, usually made of aluminum or platinum.

-

Instrument Setup: The analysis is carried out in a DSC instrument. A reference crucible, which is empty, is placed alongside the sample crucible.

-

Experimental Parameters:

-

Temperature Program: The sample is heated at a constant rate, typically in the range of 5-20°C/min, over a temperature range that encompasses the expected transitions (e.g., from room temperature to 1200°C).

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted reactions.

-

-

Data Analysis: The DSC thermogram shows peaks corresponding to the phase transitions. The onset temperature of a peak is generally taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9][10]

Raman Spectroscopy

Raman spectroscopy is a powerful technique for differentiating between polymorphs based on their unique vibrational spectra. The different crystal lattices of the polymorphs result in distinct Raman scattering patterns.

Detailed Methodology:

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a suitable sample holder.

-

Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Analysis: The Raman spectra of the different polymorphs will show characteristic differences in the positions, intensities, and shapes of the Raman bands. These spectral fingerprints can be used to identify the specific polymorph present.[11] Infrared spectroscopy can also be used, but the Raman spectra often exhibit sharper and more resolved bands for polymorph differentiation.[11]

Visualizing Polymorphic Transitions and Workflows

To better understand the relationships and processes involved in studying this compound polymorphism, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Crystallinity of Triclinic Polymorph of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorphism of this compound in Portland cement: A fast visual identification of structure and superstructure | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 5. mdpi.com [mdpi.com]

- 6. A Rietveld refinement investigation of a Mg-stabilized triclinic this compound using synchrotron X-ray powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. OPUS at UTS: this compound T<inf>1</inf> and T<inf>2</inf> polymorphic investigations: Rietveld refinement at various temperatures using synchrotron powder diffraction - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 9. linseis.com [linseis.com]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Thermodynamic Landscape of Tricalcium Silicate Phases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of tricalcium silicate (Ca₃SiO₅ or C₃S) phases. This compound, a primary constituent of Portland cement, exhibits a complex polymorphism that is critical to its reactivity and performance. Understanding the thermodynamic stability and phase transitions of its various crystalline forms is paramount for controlling its properties in diverse applications, from construction materials to advanced ceramics and potential biomaterials. This document summarizes the known polymorphic forms of C₃S, their temperature-dependent stability, and the experimental methodologies used to characterize them.

Polymorphism of this compound

This compound is known to exist in at least seven distinct polymorphic forms. These polymorphs are categorized into three crystal systems: triclinic (T), monoclinic (M), and rhombohedral (R). The transitions between these phases are reversible and occur at specific temperature ranges. The presence of impurity ions, such as Mg²⁺, can stabilize certain high-temperature forms at room temperature.[1]

The established polymorphic structures of this compound are T1, T2, T3, M1, M2, M3, and R.[1] The M1 and M3 polymorphs are commonly found in industrial clinker due to the incorporation of foreign ions.[1] At room temperature, pure this compound exists in the T1 triclinic structure.[1]

Temperature-Dependent Phase Transitions

The transformation between the different polymorphs of C₃S is a function of temperature. The sequence of these transitions upon heating is generally accepted as follows:

Table 1: Temperature Stability Ranges of this compound Polymorphs

| Polymorph | Crystal System | Stability Temperature Range (°C) |

| T1 | Triclinic | < 620 |

| T2 | Triclinic | 620 - 920 |

| T3 | Triclinic | 920 - 980 |

| M1 | Monoclinic | 980 - 990 |

| M2 | Monoclinic | 990 - 1060 |

| M3 | Monoclinic | Stabilized by impurities |

| R | Rhombohedral | > 1060 |

Note: The exact transition temperatures can be influenced by factors such as the presence of impurities and the heating/cooling rate.

The following diagram illustrates the logical progression of phase transitions in pure this compound as a function of increasing temperature.

Thermodynamic Data

Table 2: Thermodynamic Properties of this compound (Ca₃SiO₅) at 298.15 K (25 °C)

| Thermodynamic Property | Value | Units |

| Enthalpy of Formation (ΔHf°) | ||

| From Oxides (CaO + SiO₂) | -108.9 ± 1.3 | kJ/mol |

| From Elements | -2929.2 ± 2.1 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | ||

| From Elements | -2785.3 ± 2.1 | kJ/mol |

| Standard Entropy (S°) | 167.4 ± 2.1 | J/(mol·K) |

| Heat Capacity (Cp) | 163.6 | J/(mol·K) |

Note: These values represent the overall properties of this compound and do not distinguish between the specific polymorphs.

Experimental Protocols for Stability Analysis

The thermodynamic stability and phase transitions of this compound are primarily investigated using high-temperature X-ray diffraction (HT-XRD) and differential scanning calorimetry (DSC).

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful technique for identifying the crystalline phases of a material as a function of temperature.

Methodology:

-

Sample Preparation:

-

A representative sample of this compound is finely ground to a particle size of less than 10 µm to ensure random crystallite orientation.[2]

-

The powder is then placed in a high-temperature sample holder, typically made of platinum or alumina.

-

The sample surface should be flat and smooth to ensure accurate diffraction data.

-

-

Instrumentation and Data Collection:

-

The analysis is performed using an X-ray diffractometer equipped with a high-temperature chamber.

-

The sample is heated in a controlled atmosphere (e.g., air, nitrogen, or argon).

-

A typical heating program involves ramping the temperature at a controlled rate (e.g., 5-20 °C/min) to the desired temperature and then holding it isothermally during data collection.

-

XRD patterns are collected at various temperature intervals to monitor the changes in the crystal structure.

-

-

Data Analysis:

-

The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to standard diffraction patterns from databases like the ICDD.

-

Rietveld refinement can be employed for quantitative phase analysis, providing the weight fraction of each polymorph at different temperatures. This method refines a theoretical diffraction pattern to match the experimental data, yielding detailed structural information.

-

The following diagram illustrates a typical experimental workflow for HT-XRD analysis of C₃S.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature. This allows for the determination of transition temperatures and the enthalpy of these transitions.

Methodology:

-

Sample Preparation:

-

A small amount of the finely ground C₃S sample (typically 5-20 mg) is accurately weighed and placed into a DSC crucible (e.g., aluminum or alumina).

-

An empty, hermetically sealed crucible is used as a reference.

-

-

Instrumentation and Data Collection:

-

The sample and reference crucibles are placed in the DSC instrument.

-

The measurement is typically performed under a controlled atmosphere of an inert gas, such as nitrogen or argon, to prevent any unwanted reactions.

-

A temperature program is applied, usually involving heating the sample at a constant rate (e.g., 10-20 °C/min) over the temperature range of interest.

-

-

Data Analysis:

-

The DSC curve plots the heat flow difference between the sample and the reference as a function of temperature.

-

Endothermic or exothermic peaks in the DSC curve correspond to phase transitions. The temperature at the peak maximum or onset is taken as the transition temperature.

-

The area under a peak is proportional to the enthalpy change (ΔH) of the transition and can be quantified by integrating the peak.

-

The following diagram illustrates the logical flow of a DSC experiment for C₃S analysis.

Conclusion

The thermodynamic stability of this compound is a complex subject characterized by a series of temperature-dependent polymorphic transformations. While the sequence of these phase changes is well-established, detailed quantitative thermodynamic data for each individual polymorph remains an area of active research. The experimental techniques of high-temperature X-ray diffraction and differential scanning calorimetry are indispensable tools for characterizing these phases and their transitions. A thorough understanding of the thermodynamic landscape of C₃S is essential for the rational design and optimization of materials that rely on its unique chemical and physical properties. Further research is needed to populate a comprehensive thermodynamic database for all C₃S polymorphs to enable more accurate modeling and prediction of its behavior in various applications.

References

Methodological & Application

Synthesis of Nano-crystalline Tricalcium Silicate via Sol-Gel Method: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nano-crystalline tricalcium silicate (Ca₃SiO₅ or C₃S) has garnered significant attention in the biomedical field, particularly in dentistry and orthopedics, owing to its excellent biocompatibility, bioactivity, and hydraulic properties. The sol-gel synthesis route offers a versatile and highly controllable method for producing nano-sized this compound particles with enhanced properties compared to those synthesized by conventional solid-state reactions. This document provides detailed application notes and experimental protocols for the sol-gel synthesis of nano-crystalline this compound, tailored for researchers, scientists, and drug development professionals.

The sol-gel process involves the transition of a solution (sol) into a solid gelatinous network (gel). This method allows for the synthesis of materials with high purity, homogeneity, and controlled particle size at relatively lower temperatures. For this compound, this translates to improved reactivity, faster setting times, and enhanced biological performance, making it a promising material for applications such as dental cements, bone grafts, and drug delivery vehicles.

Experimental Protocols

This section outlines a detailed protocol for the sol-gel synthesis of nano-crystalline this compound. The procedure is based on the hydrolysis and condensation of calcium and silicon precursors in a controlled environment.

Materials and Equipment

-

Precursors:

-

Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) - Silicon source

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) - Calcium source

-

-

Solvent: Deionized water

-

Catalyst: Nitric acid (HNO₃)

-

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

pH meter

-

Drying oven

-

High-temperature furnace (capable of reaching at least 1500°C)

-

Mortar and pestle or ball mill for grinding

-

Synthesis Procedure

A detailed step-by-step procedure for the sol-gel synthesis of nano-crystalline this compound is as follows:

-

Sol Preparation:

-

In a beaker, mix Tetraethyl orthosilicate (TEOS) with deionized water. A common molar ratio of Ca/Si is 3.

-

Add nitric acid dropwise to the solution while stirring continuously to catalyze the hydrolysis of TEOS. Adjust the pH of the solution to approximately 4.5.

-

-

Addition of Calcium Precursor:

-

Slowly add calcium nitrate tetrahydrate to the TEOS solution while maintaining vigorous stirring.

-

-

Gelation:

-

Heat the resulting solution to 60°C under continuous stirring.

-

Maintain this temperature until a transparent gel is formed. The gelation time can vary depending on the specific reaction conditions.

-

-

Aging:

-

Age the gel at a slightly elevated temperature (e.g., 75°C) for approximately 24 hours. This step strengthens the gel network.

-

-

Drying:

-

Dry the aged gel in an oven at 120°C for 24 hours to remove the residual solvent and organic compounds. The dried gel is known as a xerogel.

-

-

Grinding:

-

Grind the dried xerogel into a fine powder using a mortar and pestle or a ball mill.

-

-

Calcination:

-

Calcine the ground powder in a high-temperature furnace. The temperature is typically ramped up slowly to the final calcination temperature, which can range from 1300°C to 1500°C.

-

Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure the complete formation of the crystalline this compound phase.

-

-

Characterization:

-

The synthesized nano-crystalline this compound powder should be characterized using techniques such as X-ray Diffraction (XRD) for phase purity and crystallite size, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area.

-

Data Presentation

The properties of sol-gel synthesized nano-crystalline this compound are highly dependent on the synthesis parameters. The following table summarizes the typical properties of this compound prepared by the sol-gel method compared to the conventional solid-state reaction method.

| Property | Sol-Gel Method | Solid-State Reaction | Reference(s) |

| Setting Time | Shorter | Longer | |

| pH of Hydration Medium | Higher | Lower | |

| Calcium Ion Release | Higher | Lower | |

| Particle Size | Nano-scale | Micro-scale | |

| Surface Area | Higher | Lower | - |

| Phase Purity | High | Can have impurities | - |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of nano-crystalline this compound.

Caption: Experimental workflow for the sol-gel synthesis of nano-crystalline this compound.

Logical Relationships of Synthesis Parameters

The following diagram illustrates the influence of key synthesis parameters on the final properties of the nano-crystalline this compound.

Caption: Influence of synthesis parameters on the properties of nano-crystalline this compound.

Applications in Drug Development

Nano-crystalline this compound is a promising biomaterial for drug delivery applications due to its biocompatibility, biodegradability, and the ability to control its porous structure.

Bone Tissue Engineering and Regeneration

In bone tissue engineering, nano-crystalline this compound can be used as a scaffold material that can be loaded with therapeutic agents such as growth factors (e.g., Bone Morphogenetic Protein-2, BMP-2) or antibiotics. The porous nature of the sol-gel derived material allows for the encapsulation of drugs and their sustained release as the material biodegrades. The degradation products, calcium and silicate ions, are non-toxic and can stimulate osteogenesis, further promoting bone regeneration.

Dental Applications

In dentistry, nano-crystalline this compound is a key component of modern bioceramic cements used for root canal fillings, pulp capping, and perforation repairs. These cements can be loaded with antimicrobial agents to prevent infection or with anti-inflammatory drugs to reduce post-operative inflammation. The sustained release of these drugs at the application site enhances the therapeutic outcome of the dental procedure.

Controlled Release Systems

The high surface area and porous structure of nano-crystalline this compound synthesized via the sol-gel method make it an excellent carrier for controlled drug release. The release kinetics can be tailored by modifying the synthesis parameters to control the particle size, pore size, and surface chemistry of the material. This allows for the development of drug delivery systems with predictable and sustained release profiles, which is crucial for optimizing therapeutic efficacy and minimizing side effects. While specific drug release kinetics are highly dependent on the drug and the exact synthesis parameters of the this compound, the porous nature of the material generally facilitates a diffusion-controlled release mechanism. For instance, studies on similar silicate-based bioceramics have shown sustained release of drugs like ciprofloxacin over several weeks.

Conclusion

The sol-gel synthesis method provides a robust and highly controllable route for the production of nano-crystalline this compound with superior properties for biomedical applications. By carefully controlling the synthesis parameters, researchers can tailor the particle size, surface area, and phase purity of the final product to meet the specific requirements of their application, whether it be for bone regeneration, dental treatments, or as a sophisticated drug delivery system. The detailed protocols and data presented in this document serve as a valuable resource for scientists and professionals working in these fields.

Application Note: Tricalcium Silicate Hydration Kinetics using Isothermal Calorimetry

Introduction

Tricalcium silicate (Ca₃SiO₅ or C₃S) is the primary and most reactive constituent of Portland cement, playing a crucial role in the setting and strength development of concrete. The hydration of C₃S is an exothermic process involving the dissolution of the anhydrous mineral followed by the nucleation and growth of hydration products, primarily calcium silicate hydrate (C-S-H) gel and calcium hydroxide (portlandite). Understanding the kinetics of this hydration process is essential for predicting and controlling the properties of cement-based materials, making it a significant area of research for scientists and professionals in materials science and drug development, where cementitious materials are explored for applications like bone cements.

Isothermal calorimetry is a powerful technique for studying the hydration kinetics of cementitious systems. It continuously measures the heat flow from a sample maintained at a constant temperature, providing a real-time profile of the rate of reaction. This application note provides a detailed protocol for investigating the hydration kinetics of this compound using isothermal calorimetry, presents representative data, and offers insights into the interpretation of the results.

Experimental Protocols

This protocol is based on established methodologies for isothermal calorimetry of cementitious materials and is in general alignment with standards such as ASTM C1702.

Materials and Equipment

-

This compound (C₃S): High-purity, finely ground powder.

-

Deionized Water: For paste preparation.

-